molecular formula C12H8Cl2N2O2 B427869 6-(2,4-Dichlorophenoxy)nicotinamide

6-(2,4-Dichlorophenoxy)nicotinamide

Cat. No.: B427869
M. Wt: 283.11g/mol
InChI Key: RCUOYDOKGDRTSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,4-Dichlorophenoxy)nicotinamide is a synthetic nicotinamide derivative featuring a 2,4-dichlorophenoxy substituent at the 6-position of the pyridine ring.

Properties

Molecular Formula

C12H8Cl2N2O2

Molecular Weight

283.11g/mol

IUPAC Name

6-(2,4-dichlorophenoxy)pyridine-3-carboxamide

InChI

InChI=1S/C12H8Cl2N2O2/c13-8-2-3-10(9(14)5-8)18-11-4-1-7(6-16-11)12(15)17/h1-6H,(H2,15,17)

InChI Key

RCUOYDOKGDRTSF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=NC=C(C=C2)C(=O)N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=NC=C(C=C2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiating feature is the combination of a nicotinamide backbone with a 2,4-dichlorophenoxy substituent. Below is a comparison with similar compounds:

Compound Name Substituents/Modifications Molecular Formula CAS Number Key Properties/Applications Reference ID
6-(2,4-Dichlorophenoxy)nicotinamide 2,4-Dichlorophenoxy at pyridine-6-position C₁₂H₈Cl₂N₂O₂ Not explicitly listed Hypothesized herbicide/pharmaceutical activity (inferred from analogs)
N-(2,4-Dichlorophenyl)-N-ethyl-6-methoxy-4-(trifluoromethyl)nicotinamide Methoxy, trifluoromethyl, and N-ethyl-2,4-dichlorophenyl groups C₁₆H₁₃Cl₂F₃N₂O₂ Reference6796 High-quality spectral data; potential agrochemical use
6-(4-Iodophenoxy)nicotinamide 4-Iodophenoxy substituent C₁₂H₉IN₂O₂ 676495-46-8 Supplier-listed; research reagent
2,4-Dichlorophenoxy acetic acid Acetic acid backbone with 2,4-dichlorophenoxy C₈H₆Cl₂O₃ 94-75-7 Herbicide; plant growth regulator

Key Observations :

  • Substituent Effects: The 2,4-dichlorophenoxy group (common in herbicides like 2,4-D) enhances lipophilicity and bioactivity in plants . Replacing chlorine with iodine (as in 6-(4-Iodophenoxy)nicotinamide) may alter binding affinity or metabolic stability .
  • Backbone Modifications : The trifluoromethyl and methoxy groups in the nicotinamide analog (CAS Reference6796) suggest improved resistance to enzymatic degradation compared to the parent compound .

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